molecular formula C10H10N2S B037755 2-(4-(methylthio)phenyl)-1H-imidazole CAS No. 115053-39-9

2-(4-(methylthio)phenyl)-1H-imidazole

Cat. No.: B037755
CAS No.: 115053-39-9
M. Wt: 190.27 g/mol
InChI Key: IUFJXFHLAXWHBO-UHFFFAOYSA-N
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Description

Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid, is a modified form of the amino acid cysteine. It is a prodrug that is metabolized to cysteine intracellularly and has antioxidant properties. Procysteine is used in various scientific and medical applications due to its ability to promote glutathione synthesis, which is crucial for cellular protection against oxidative stress .

Scientific Research Applications

Procysteine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Procysteine can be synthesized by reacting L-cysteine with triphosgene dissolved in toluene. The reaction is monitored for completeness, and the product is purified to achieve a high purity level of at least 99 to 99.5 percent .

Industrial Production Methods

Industrial production of procysteine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Procysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion to cysteine and its subsequent biological activities .

Common Reagents and Conditions

Major Products Formed

The major product formed from the metabolism of procysteine is cysteine, which plays a vital role in cellular antioxidant defense mechanisms .

Mechanism of Action

Procysteine is metabolized to cysteine intracellularly, which then contributes to the synthesis of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The mechanism involves the conversion of procysteine to S-carboxy-L-cysteine, which spontaneously decarboxylates to L-cysteine, facilitating glutathione synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Procysteine

Procysteine is unique due to its stability and ability to be metabolized intracellularly to cysteine, providing a controlled release of cysteine for glutathione synthesis. This property makes it particularly valuable in research and therapeutic applications where oxidative stress is a concern .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFJXFHLAXWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623108
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115053-39-9
Record name 2-[4-(Methylsulfanyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole (2-Im-1, 9.6 g, 1.0 eq) in 100 mL of DMSO, DIB (1.1 eq) and K2CO3 (1.1 eq) were added. The mixture was heated to 70° C. overnight, then extracted with EtOAc and the organic layer was concentrated to provide 2-(4-(methylthio)phenyl)-1H-imidazole (compound 3-Im-1).
Quantity
9.6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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